

# LyP-1 peptide sequence and structure

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## Compound of Interest

Compound Name: LyP-1

Cat. No.: B12421246

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An In-depth Technical Guide to the **LyP-1** Peptide: Sequence, Structure, and Applications

## Core Characteristics of LyP-1

The **LyP-1** peptide is a synthetic, cyclic nonapeptide discovered through phage display screening on MDA-MB-435 human cancer xenografts.[1] It has garnered significant interest in the fields of oncology and drug development due to its ability to selectively home to tumor tissues and atherosclerotic plaques.[1][2] This targeted binding, coupled with its cell penetration and pro-apoptotic properties, makes **LyP-1** a promising vector for the delivery of therapeutic and diagnostic agents.[1][3]

## Sequence and Physicochemical Properties

The primary structure of **LyP-1** consists of nine amino acids with the sequence Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys.[2][4] A critical feature of its structure is a disulfide bond formed between the two cysteine residues at positions 1 and 9, which creates a cyclic conformation essential for its receptor binding and biological activity.[1][4]

Property	Value	Reference
Amino Acid Sequence	CGNKRTRGC	[1][2][5]
Molecular Formula	C36H65N17O12S2	[4][6]
Molecular Weight	~992.14 Da	[4][6]
Structure	Cyclic (Disulfide bridge: Cys1-Cys9)	[1][4]
Theoretical pI	10.12	[6]

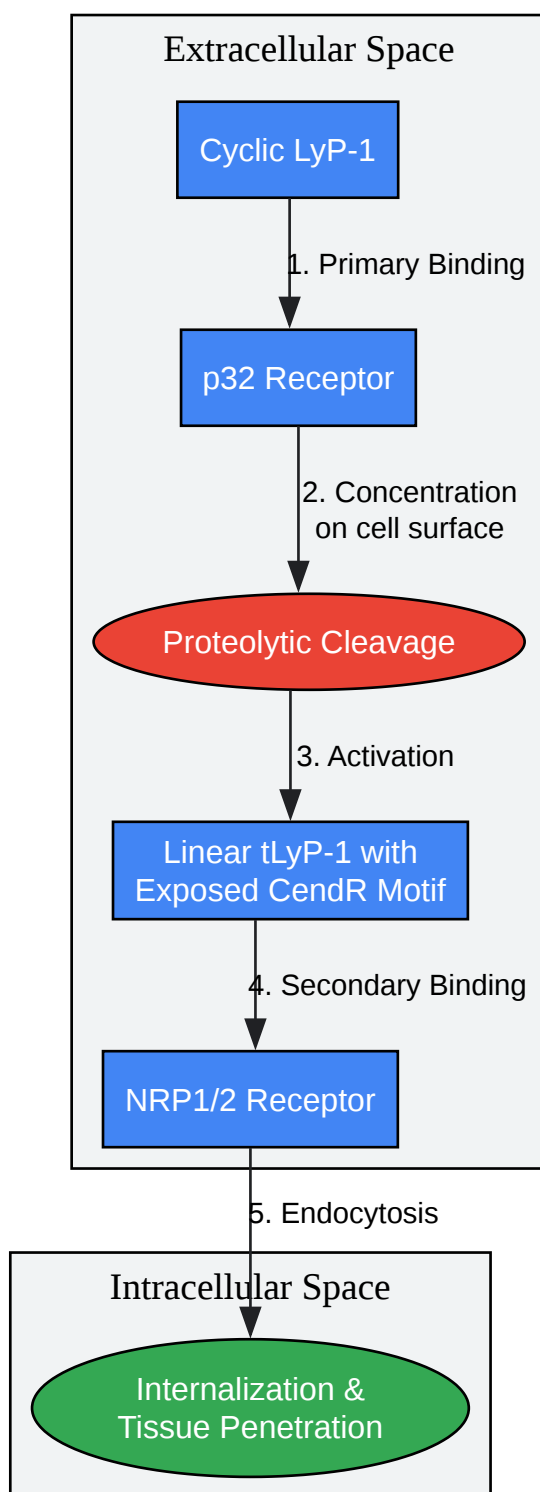
## Mechanism of Action and Signaling

The unique targeting and internalization capabilities of **LyP-1** are governed by a multi-step process involving sequential receptor binding and proteolytic activation. This mechanism distinguishes it from many other cell-penetrating peptides.

## Receptor Binding and Internalization Pathway

**LyP-1**'s mechanism is initiated by its binding to the p32 protein (also known as gC1qR or HABP1), which serves as its primary receptor.[2][6] In normal cells, p32 is primarily a mitochondrial protein; however, in many cancer cells and tumor-associated macrophages, it is overexpressed and aberrantly located on the cell surface.[1][2] This differential expression pattern is the basis for **LyP-1**'s tumor-specific homing.[1]

Following the initial binding to p32, the peptide undergoes a critical activation step. The cyclic **LyP-1** is proteolytically cleaved, transforming it into a linear, truncated form (t**LyP-1**).[1] This cleavage exposes a C-terminal C-end rule (CendR) motif (R/K)XX(R/K). This newly exposed motif is then free to bind to its secondary receptor, Neuropilin-1 (NRP1) and/or Neuropilin-2 (NRP2), which are also overexpressed in tumor tissues.[1] The engagement of NRP triggers receptor-mediated endocytosis, leading to the internalization of the peptide and any conjugated cargo into the target cell.[1]



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**Caption:** Signaling pathway of **LyP-1** internalization.

## Pro-Apoptotic Activity

Beyond its role as a delivery vector, **LyP-1** possesses intrinsic therapeutic properties. Studies have demonstrated that **LyP-1** can induce apoptosis in the cells it targets.<sup>[1]</sup> This pro-apoptotic effect has been observed in vitro in breast cancer cells and in vivo within tumors and atherosclerotic plaques.<sup>[1][3]</sup> This dual functionality—targeting and therapeutic action—makes **LyP-1** a particularly attractive candidate for cancer therapy.

## Quantitative Efficacy Data

The performance of **LyP-1** has been quantified in various preclinical models, demonstrating its potential for targeted imaging and therapy.

## In Vitro Cellular Uptake

The efficiency of **LyP-1** internalization has been measured in cells isolated from atherosclerotic plaques. Flow cytometry analysis showed a significant uptake of fluorescently labeled **LyP-1** compared to a control peptide.

Peptide	Cell Type	% FAM-Positive Cells (Mean ± SD)	Reference
LyP-1	Cells from atherosclerotic plaques	63.9 ± 5.8	<sup>[2]</sup>
CREKA (control)	Cells from atherosclerotic plaques	18.1 ± 4.6	<sup>[2]</sup>
ARAL (control)	Cells from atherosclerotic plaques	7.5 ± 4.1	<sup>[2]</sup>

## In Vivo Tumor Targeting and Imaging

The ability of **LyP-1** to home to tumors and associated lymphatics has been validated through in vivo imaging studies. In a 4T1 breast cancer model, Cy5.5-labeled **LyP-1** showed

progressively increasing accumulation in tumor-draining lymph nodes over time.

Days Post Inoculation	Fluorescence Intensity (x10 <sup>6</sup> photon/cm <sup>2</sup> /sec)	Fold Increase vs. Contralateral LN	Reference
3	0.024	1.02	<a href="#">[4]</a> <a href="#">[7]</a>
7	0.038	1.63	<a href="#">[4]</a> <a href="#">[7]</a>
14	0.048	2.04	<a href="#">[4]</a> <a href="#">[7]</a>
21	0.106	4.52	<a href="#">[4]</a> <a href="#">[7]</a>

## In Vivo Therapeutic Efficacy

Systemic treatment with **LyP-1** has been shown to inhibit tumor progression in xenograft models. In mice bearing MDA-MB-435 breast cancer xenografts, **LyP-1** treatment resulted in a significant reduction in tumor size and lymphatic vessel density.

Treatment Group	Outcome	Result	Reference
LyP-1 Peptide	Tumor Growth Inhibition	50% reduction in mean tumor volume (P < 0.05)	<a href="#">[3]</a>
LyP-1 Peptide	Anti-lymphangiogenesis	85% reduction in lymphatic vessel count	<a href="#">[3]</a>

## Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of the **LyP-1** peptide, intended for researchers and drug development professionals.

### Peptide Synthesis

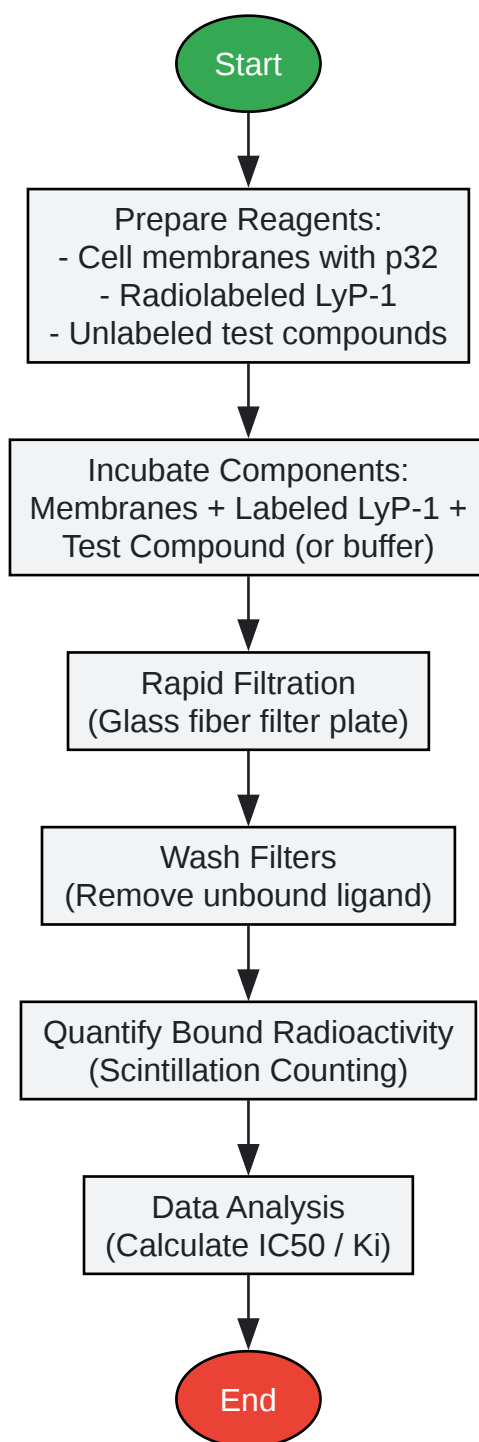
**LyP-1** is typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by cyclization to form the essential disulfide bridge.

#### Methodology:

- **Chain Assembly:** The linear peptide is assembled on a solid support resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
- **Cleavage:** Once assembly is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
- **Purification:** The crude linear peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Cyclization (Oxidation):** The purified linear peptide is dissolved in a dilute aqueous buffer (e.g., ammonium bicarbonate) and stirred in the presence of air or another oxidizing agent to facilitate the formation of the disulfide bond between Cys1 and Cys9.
- **Final Purification:** The cyclic **LyP-1** peptide is purified again by RP-HPLC to isolate the monomeric cyclic product from dimers or other byproducts.
- **Verification:** The final product is verified by mass spectrometry to confirm the correct molecular weight.<sup>[8]</sup>

## In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the p32 receptor using labeled **LyP-1**.



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**Caption:** Workflow for an in vitro receptor binding assay.

Methodology:

- **Reagent Preparation:** Prepare an assay buffer (e.g., HEPES buffer with BSA and protease inhibitors). Prepare serial dilutions of the unlabeled test compounds and a fixed concentration of radiolabeled (e.g.,  $^{125}\text{I}$ ) or biotinylated **LyP-1**.[\[5\]](#)[\[9\]](#)
- **Incubation:** In a multi-well plate, combine the cell membrane preparation expressing the p32 receptor, the labeled **LyP-1**, and either buffer (for total binding), a saturating concentration of unlabeled **LyP-1** (for non-specific binding), or the test compound.[\[9\]](#)
- **Equilibration:** Incubate the plate for a predetermined time (e.g., 2-3 hours) at 4°C or room temperature to allow the binding to reach equilibrium.[\[9\]](#)
- **Separation:** Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free ligand. The receptor and bound ligand are retained on the filter.[\[10\]](#)
- **Washing:** Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound ligand.
- **Quantification:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value.

## Cellular Uptake Assay

This protocol details how to quantify the internalization of **LyP-1** into target cells using flow cytometry.

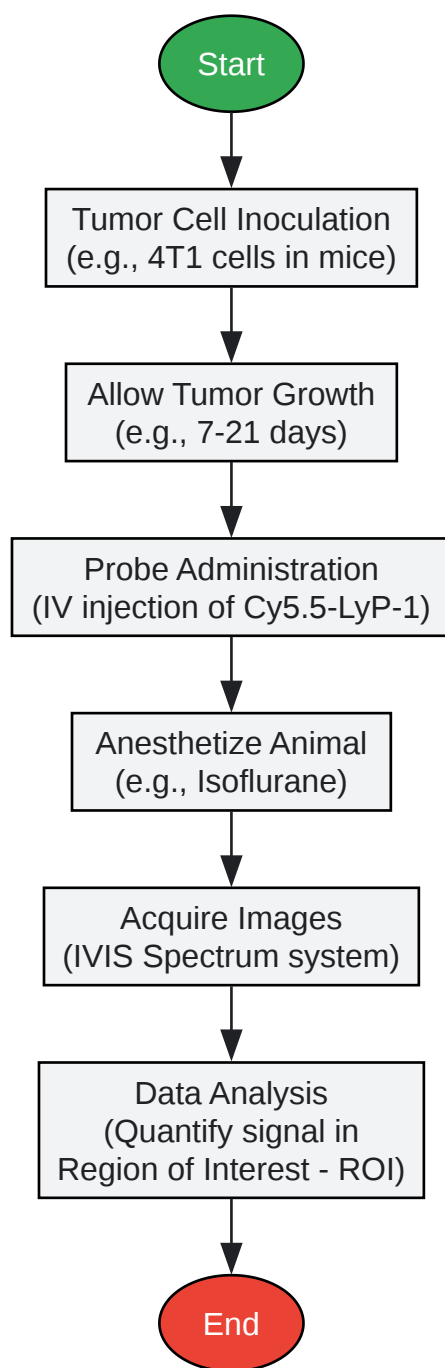
### Methodology:

- **Cell Preparation:** Plate p32-expressing cells (e.g., MDA-MB-435) in a multi-well plate and culture until they reach near-confluence.[\[11\]](#)
- **Labeling:** Synthesize or procure a fluorescently labeled **LyP-1** peptide (e.g., FITC-**LyP-1**).[\[1\]](#)
- **Incubation:** Wash the cells with assay buffer (e.g., HBSS-HEPES). Add the FITC-**LyP-1** (at a concentration of ~10  $\mu\text{M}$ ) to the cells and incubate for 1-3 hours at 37°C.[\[12\]](#)[\[13\]](#) As a negative control, use a fluorescently labeled scramble peptide.

- **Washing:** Stop the incubation by washing the cells three times with cold PBS to remove non-internalized peptide.
- **Cell Detachment:** Detach the cells from the plate using a non-enzymatic cell dissociation solution.
- **Flow Cytometry:** Analyze the cell suspension using a flow cytometer. Gate on the live cell population and measure the fluorescence intensity to quantify the percentage of positive cells and the mean fluorescence intensity, which correspond to peptide uptake.

## In Vivo Optical Imaging

This protocol outlines the procedure for visualizing the accumulation of **LyP-1** in tumors in a live animal model.



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